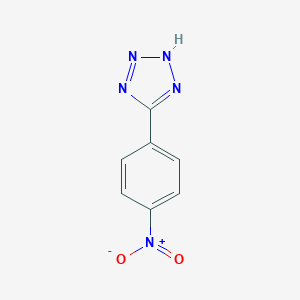

5-(4-Nitrophenyl)-1H-Tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141937. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUOBAHGBPSRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301237 | |

| Record name | 5-(4-Nitrophenyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16687-60-8 | |

| Record name | 16687-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Nitrophenyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Nitrophenyl)-1H-Tetrazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-(4-Nitrophenyl)-1H-tetrazole, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Identifiers

This compound is a solid organic compound that appears as a pale yellow to orange crystalline powder.[1] It is recognized for its utility as a reagent and a building block in various chemical syntheses.

| Property | Value | Source |

| Molecular Formula | C7H5N5O2 | [2][3] |

| Molecular Weight | 191.15 g/mol | [2][3] |

| CAS Number | 16687-60-8 | [2][3] |

| IUPAC Name | 5-(4-nitrophenyl)-2H-tetrazole | [1][3] |

| InChI Key | MIUOBAHGBPSRKY-UHFFFAOYSA-N | [1][3] |

| SMILES | [O-]--INVALID-LINK--C1=CC=C(C=C1)C1=NNN=N1 | [1] |

| Appearance | Crystals or powder, pale yellow to yellow to orange to pale brown | [1] |

| Melting Point | 218-219 ºC | [4] |

| Solubility | Insoluble in water; Soluble in DMSO | [2][5] |

| Purity | ≥96.0% (HPLC) | [1] |

Spectroscopic Data

| Spectrum Type | Data | Source |

| FT-IR (KBr) νmax/cm-1 | 3448, 3334, 3235, 3109, 3080, 2974, 2900, 2819, 2659, 1562, 1532, 1488, 1357, 1340, 1315, 1143, 1106, 995, 867, 853, 730, 710 | [4] |

| ¹H NMR | Data available from Sigma-Aldrich Co. LLC. | [3] |

| ¹³C NMR | Data available from Wiley-VCH GmbH. | [3] |

Synthesis Protocols

The synthesis of 5-substituted-1H-tetrazoles, including this compound, is commonly achieved through a [3+2] cycloaddition reaction.

General Synthesis of 5-Substituted-1H-Tetrazoles

A widely used method involves the reaction of nitriles with an azide, often catalyzed by a metal salt.[4][6]

References

- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. This compound | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to 5-(4-Nitrophenyl)-1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-nitrophenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities to facilitate further research and development.

Core Identity: IUPAC Name and Structure

This compound is a substituted aromatic tetrazole. The tetrazole ring exhibits tautomerism, existing as both 1H and 2H forms, with the proton residing on different nitrogen atoms of the heterocyclic ring. The IUPAC name can refer to either tautomer, with 5-(4-nitrophenyl)-2H-tetrazole being a common designation.[1][2][3]

Chemical Structure:

The structure consists of a phenyl ring substituted with a nitro group at the para (4) position, which is in turn connected to the carbon atom of a five-membered tetrazole ring.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is critical for experimental design, including solubility for bioassays and characteristic peaks for structural confirmation.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 191.15 g/mol | [2] |

| Melting Point | ~223°C (decomposition) | [1] |

| Appearance | Pale yellow to yellow crystals or powder | [4] |

| Solubility | Insoluble in water; Soluble in DMSO | [1] |

| InChI Key | MIUOBAHGBPSRKY-UHFFFAOYSA-N |[2][3][5] |

Table 2: Predicted Spectroscopic and Collision Cross Section Data

| Data Type | Value | Source |

|---|---|---|

| Monoisotopic Mass | 191.04432442 Da | [2] |

| Predicted XlogP | 1.0 | [6] |

| Predicted CCS ([M+H]⁺) | 134.9 Ų | [6] |

| Predicted CCS ([M-H]⁻) | 136.0 Ų |[6] |

Synthesis of this compound

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[7][8] This approach is widely used due to its high yields and applicability to a diverse range of substrates.

The following diagram outlines the typical laboratory workflow for the synthesis of this compound.

The following is a representative protocol adapted from generalized procedures for the synthesis of 5-substituted 1H-tetrazoles using a heterogeneous catalyst.[9]

-

Reaction Setup: To a solution of 4-nitrobenzonitrile (1 mmol) in dimethylformamide (DMF, 5 mL), add sodium azide (2 mmol) and a catalytic amount of nano-TiCl₄·SiO₂ (0.1 g).

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 153°C) for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Catalyst Removal: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is then removed by filtration.

-

Product Precipitation: The filtrate is treated with ice-cold water and 4N HCl (5 mL). The acidic conditions protonate the tetrazole ring, causing the product to precipitate out of the solution.

-

Purification: The resulting solid, this compound, is collected via filtration and washed with a cold solvent such as chloroform to remove any remaining impurities. The pure product is then dried. This method typically results in high yields.[9]

Biological Activity and Applications

Tetrazoles are prominent pharmacophores in drug discovery, primarily because the 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group.[7] This substitution can improve metabolic stability, lipophilicity, and membrane permeability of a drug candidate.

The diagram below illustrates the bioisosteric relationship, highlighting the comparable acidic properties (pKa) and spatial arrangement that allow the tetrazole group to mimic a carboxylic acid in biological systems.

Derivatives of 5-phenyl-1H-tetrazole have been investigated for a range of biological activities. While specific data for the 4-nitro substituted compound is limited in some public databases, the class of compounds is known for:

-

Antibacterial Activity: Tetrazole-containing compounds have been synthesized and tested against various strains of bacteria, showing potential as antimicrobial agents.[7][10]

-

Anti-inflammatory and Analgesic Effects: Related pyrazole-tetrazole hybrids have demonstrated significant anti-inflammatory and antinociceptive (analgesic) properties.[11][12] Some studies suggest these effects may be mediated through the NO/cGMP pathway.[11][12]

-

Enzyme Inhibition: Certain tetrazole derivatives act as potent enzyme inhibitors. For example, related structures have been developed as inhibitors of S-nitrosoglutathione reductase (GSNOR), which has therapeutic potential for treating inflammatory lung diseases like COPD.[13]

Table 3: Reported Biological Activities of Related Tetrazole Compounds

| Compound Class | Biological Activity | Target/Model | Source |

|---|---|---|---|

| Pyrazole-Tetrazole Hybrids | Anti-inflammatory | Carrageenan-induced paw edema | [11] |

| Pyrazole-Tetrazole Hybrids | Antinociceptive (Analgesic) | Acetic acid-induced writhing | [12] |

| Imidazole-Biaryl-Tetrazoles | GSNOR Inhibition | Enzyme assay (IC₅₀ <15 nM) | [13] |

| Various 5-Substituted Tetrazoles | Antibacterial | E. coli, S. aureus |[10][14] |

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The versatile nature of the tetrazole ring, combined with the electronic properties of the nitrophenyl group, makes this compound a valuable building block for developing novel therapeutic agents and functional materials.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 16687-60-8 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C7H5N5O2) [pubchemlite.lcsb.uni.lu]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.org.za [scielo.org.za]

- 10. isfcppharmaspire.com [isfcppharmaspire.com]

- 11. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

An In-depth Technical Guide to the Synthesis of 5-(4-Nitrophenyl)-1H-Tetrazole from 4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(4-Nitrophenyl)-1H-tetrazole, a valuable scaffold in medicinal chemistry, from 4-nitrobenzonitrile. This document details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols, supported by quantitative data and visualizations to facilitate research and development.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The 5-substituted-1H-tetrazole moiety is of significant interest in pharmaceutical sciences as it is often employed as a bioisosteric replacement for the carboxylic acid functional group. This substitution can lead to improved metabolic stability, bioavailability, and lipophilicity of drug candidates. The target compound, this compound, serves as a key intermediate in the synthesis of various biologically active molecules. The primary route for its synthesis involves the [3+2] cycloaddition of an azide source to a nitrile.

Reaction Overview and Mechanism

The synthesis of this compound from 4-nitrobenzonitrile is achieved through a [3+2] cycloaddition reaction. This reaction involves the 1,3-dipolar cycloaddition of an azide anion to the carbon-nitrogen triple bond of the nitrile. The reaction is typically catalyzed to enhance the reaction rate and yield. Various catalysts, including metal salts (e.g., copper, zinc, cobalt) and amine salts, have been effectively employed.

The generally accepted mechanism for the metal-catalyzed reaction involves the coordination of the nitrile to the metal center, which activates the nitrile towards nucleophilic attack by the azide ion. This is followed by intramolecular cyclization to form a metal-bound tetrazolate intermediate. Subsequent protonation and release from the catalyst yield the final 5-substituted-1H-tetrazole product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactant, product, and representative reaction conditions for the synthesis of this compound.

Table 1: Physicochemical Properties of Reactant and Product

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Nitrobenzonitrile | 4-nitrobenzonitrile | C₇H₄N₂O₂ | 148.12 | 147-149 |

| This compound | This compound | C₇H₅N₅O₂ | 191.15 | 218-219[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.45 (d, J=8.8 Hz, 2H), 8.25 (d, J=8.8 Hz, 2H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155.0, 148.5, 131.5, 128.0, 124.5 |

| FT-IR (KBr) | ν (cm⁻¹): 3448, 3334, 3235, 3109, 3080, 2974, 2900, 2819, 2659, 1562, 1532, 1488, 1357, 1340, 1315, 1143, 1106, 995, 867, 853, 730, 710[1] |

Table 3: Comparison of Catalytic Systems for the Synthesis of 5-Aryl-1H-Tetrazoles

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CuSO₄·5H₂O | DMSO | 140 | 1 | 95 (for this compound) | [1] |

| Zinc Salts | Water | Reflux | 24 | Broad applicability, high yields | |

| Cobalt(II) Complex | DMSO | 110 | 12 | Up to 99 | |

| Pyridine Hydrochloride | DMF | 110 | 8 | Good to excellent |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on a copper-catalyzed reaction.[1]

Materials:

-

4-Nitrobenzonitrile

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), 4 M

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzonitrile (1.0 mmol, 148.1 mg) in dimethyl sulfoxide (DMSO, 3 mL).

-

Addition of Reagents: To the solution, add sodium azide (1.2 mmol, 78.0 mg) and a catalytic amount of copper(II) sulfate pentahydrate (0.02 mmol, 5.0 mg).

-

Reaction: Stir the reaction mixture at room temperature for 10 minutes, and then increase the temperature to 140 °C. Maintain the reaction at this temperature for 1-2 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Acidification and Extraction: Carefully add 15 mL of 4 M hydrochloric acid to the reaction mixture, followed by 15 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously.

-

Phase Separation: Allow the layers to separate. Collect the organic layer.

-

Aqueous Layer Extraction: Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

-

Combine and Wash: Combine all the organic layers and wash them twice with 20 mL of distilled water, followed by a wash with 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

Safety Precautions:

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.

-

Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃) gas.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

-

All reactions should be conducted in a well-ventilated fume hood.

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

References

Physical and chemical properties of 5-(4-nitrophenyl)-1H-tetrazole

An In-depth Technical Guide to 5-(4-nitrophenyl)-1H-tetrazole

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's key characteristics, including its molecular structure, physical constants, and spectral data. Furthermore, it outlines a standard experimental protocol for its synthesis and the analytical methods for its characterization. The guide also discusses its applications and safety considerations.

Chemical and Physical Properties

This compound is a solid organic compound, appearing as an off-white to yellow or brown powder or crystalline solid[1][2]. It is recognized for its utility as a versatile intermediate in organic synthesis, a building block for bioactive molecules in medicinal chemistry, and its potential applications in the development of energetic materials[1].

General and Computed Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 16687-60-8 | [3][4] |

| Molecular Formula | C₇H₅N₅O₂ | [3][4] |

| Molecular Weight | 191.15 g/mol | [3][4] |

| IUPAC Name | 5-(4-nitrophenyl)-2H-tetrazole | [2][4] |

| Appearance | Off-white to yellow/brown powder or crystals | [1][2] |

| Melting Point | 218-219 °C[5][6], 221-226 °C[1], 223 °C (dec.)[7] | Multiple Sources |

| Solubility | Insoluble in water; Soluble in DMSO | [3][7] |

| Predicted pKa | 3.38 ± 0.10 | [7] |

| Purity (Typical) | ≥97% | [3] |

Spectral Data

Spectral analysis is crucial for the structural confirmation of this compound. The key spectral data are provided below.

| Spectral Data Type | Key Features and Peaks |

| ¹H NMR | Spectra available in databases like PubChem and from suppliers[4][8]. |

| ¹³C NMR | Spectra available in databases like PubChem and from suppliers[4][8]. |

| FT-IR (KBr, νmax/cm⁻¹) | 3448, 3334, 3235, 3109, 3080, 2974, 2900, 2819, 2659, 1562, 1532, 1488, 1357, 1340, 1315, 1143, 1106, 995, 867, 853, 730, 710[5][6]. |

| Mass Spectrometry (GC-MS, 70 eV) | Spectra available in NIST Mass Spectrometry Data Center and SpectraBase[4]. |

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and sodium azide.[5][6] This method is known for its good to excellent yields, short reaction times, and safe processing.[5][6]

Reaction: 4-nitrobenzonitrile + NaN₃ → this compound

Materials:

-

4-nitrobenzonitrile

-

Sodium azide (NaN₃)

-

Cupric sulfate pentahydrate (CuSO₄·5H₂O) as a catalyst

-

Dimethyl sulfoxide (DMSO) as the solvent

-

Hydrochloric acid (HCl, 4 mol L⁻¹)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

To a solution of 4-nitrobenzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%) with stirring at room temperature.[5][6]

-

Increase the reaction temperature to 140 °C and maintain for approximately 1 hour.[5][6]

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[5][6]

-

Upon completion, cool the reaction mixture to room temperature.[5][6]

-

Treat the mixture with 10 mL of 4 mol L⁻¹ HCl, followed by 10 mL of EtOAc.[5][6]

-

Wash the organic layer twice with 10 mL of distilled water.[5][6]

-

Dry the organic layer over anhydrous sodium sulfate and then concentrate it to obtain the crude solid product.[5][6]

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized this compound, a series of analytical techniques are employed.

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of the synthesis reaction.

-

Melting Point Determination: The melting point of the purified product is measured and compared with literature values to assess purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and confirms the arrangement of atoms.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

Chemical Reactivity and Stability

Thermal Decomposition

Tetrazole compounds are known to be energetic, and their thermal stability is an important characteristic. Studies on phenyl tetrazoles indicate that the tetrazole ring typically decomposes exothermically at temperatures between 190–240 °C[9]. The decomposition of 1-(4-nitrophenyl)-1H-tetrazole has been noted to involve a significant mass loss, influenced by the presence of the nitro group[9]. The thermal decomposition of tetrazoles can proceed through different pathways, often resulting in the release of nitrogen gas (N₂)[9][10].

Storage and Handling

This compound should be stored in a dry environment at room temperature, sealed from moisture[7]. It is also recommended to store it in the dark in a desiccator and to avoid contact with strong heat and metal salts[3].

Applications

This compound is a valuable compound with a range of applications:

-

Organic Synthesis: It is used as a reagent and an activator for both solution- and solid-phase synthesis of oligonucleotides via the phosphoramidite method[3].

-

Medicinal Chemistry: The tetrazole moiety is a well-established bioisosteric replacement for the carboxylic acid group in drug design, making its derivatives, including this compound, important building blocks for creating novel bioactive molecules[1][11].

-

Energetic Materials: Due to its high nitrogen content and stability, it is researched for use in the development of energetic materials, with potential applications in explosives and propellants[1].

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Hazard Statements: H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4].

-

Signal Word: Danger.

-

Precautionary Measures: Standard laboratory safety precautions should be taken, including wearing personal protective equipment (PPE) such as gloves and safety glasses. It should be handled in a well-ventilated area, and sources of ignition should be avoided.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. scispace.com [scispace.com]

- 7. 5-(4-硝基苯基)-1H-四唑 | 16687-60-8 [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 11. thieme-connect.com [thieme-connect.com]

Spectroscopic Characterization of 5-(4-Nitrophenyl)-1H-Tetrazole: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for the compound 5-(4-Nitrophenyl)-1H-Tetrazole, a molecule of significant interest in medicinal chemistry and materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offers a detailed chemical fingerprint essential for researchers, scientists, and professionals in drug development for unambiguous identification and quality control.

Core Spectroscopic Data

The structural elucidation of this compound is fundamentally reliant on a combination of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. The spectra for this compound were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the nitrophenyl group exhibit characteristic splitting patterns (doublets) due to coupling with adjacent protons. The acidic proton on the tetrazole ring is also observed.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | Doublet | 2H | Ar-H (ortho to NO₂) |

| ~8.2 | Doublet | 2H | Ar-H (meta to NO₂) |

| Not consistently observed | Broad Singlet | 1H | N-H (tetrazole) |

Note: The N-H proton of the tetrazole ring can be broad and may exchange with residual water in the solvent, sometimes leading to its signal being difficult to observe or appearing at a variable chemical shift.

¹³C NMR Spectroscopic Data [1]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C (tetrazole ring) |

| ~148 | C-NO₂ |

| ~132 | C (ipso- to tetrazole) |

| ~129 | Ar-CH (ortho to NO₂) |

| ~125 | Ar-CH (meta to NO₂) |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

FT-IR Spectroscopic Data (KBr Pellet) [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3000 | Broad | N-H stretching (tetrazole) |

| ~1600 | Strong | C=N stretching (tetrazole ring) |

| ~1520 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1450, ~1400 | Medium | Aromatic C=C stretching |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard laboratory procedures and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

NMR spectra were acquired on a Bruker Avance 400 MHz instrument.[1] The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H NMR spectra were recorded at 400 MHz and ¹³C NMR spectra were recorded at 100 MHz.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy [1]

The FT-IR spectrum was recorded on an Avatar 370 FT-IR Therma Nicolet spectrometer.[1] The solid sample of this compound was prepared as a potassium bromide (KBr) pellet. A small amount of the finely ground compound was intimately mixed with dry KBr powder and pressed into a thin, transparent disk for analysis.

Logical Workflow for Spectroscopic Analysis

The characterization of a synthesized compound like this compound follows a logical progression of spectroscopic analyses to confirm its identity and purity.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

The Tetrazole Moiety: A Modern Bioisostere for Carboxylic Acids in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid with a 5-substituted-1H-tetrazole ring is a cornerstone of modern medicinal chemistry. This bioisosteric substitution has proven to be a highly effective strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates, leading to improved therapeutic outcomes. This technical guide provides a comprehensive overview of the core principles and practical applications of this bioisosteric replacement, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical Properties: A Comparative Analysis

While both carboxylic acids and 5-substituted-1H-tetrazoles are acidic and exist predominantly in their anionic forms at physiological pH, they exhibit subtle yet significant differences in their physicochemical profiles. These differences can be strategically leveraged to enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

The tetrazole ring is generally more lipophilic than the corresponding carboxylic acid group.[1][2] However, this increased lipophilicity does not always translate to improved membrane permeability, as the tetrazole moiety can have a larger desolvation penalty due to its capacity for strong hydrogen bonding.[1][2]

One of the most critical parameters is the acid dissociation constant (pKa). Both functional groups typically have pKa values in the range of 4.0 to 5.1, ensuring they can engage in similar ionic interactions with biological targets.[2][3]

Below is a comparative summary of the physicochemical properties of several carboxylic acid and tetrazole analog pairs.

| Compound Pair | Functional Group | pKa | logP / logD | Permeability (Papp) |

| Phenylpropionic Acid Derivative | Carboxylic Acid | 4.64 | -0.49 | ~1.6 x 10⁻⁶ cm/s |

| Phenylpropionic Acid Derivative | Tetrazole | 5.09 | -0.25 | ~0.47 x 10⁻⁶ cm/s |

| Telmisartan Analog | Carboxylic Acid | 6.52 | 1.09 | - |

| Telmisartan Analog | Tetrazolone | 6.36 | 0.79 | - |

| Losartan (DuP 753) | Tetrazole | - | - | - |

| Losartan Carboxylic Acid (EXP7711) | Carboxylic Acid | - | - | - |

| Candesartan | Tetrazole | ~3.82-4.82 | - | - |

| Candesartan Carboxylic Acid | Carboxylic Acid | ~3.82-4.82 | - | - |

Data compiled from multiple sources. Note: Direct comparison of logP and permeability can be compound-specific. The phenylpropionic acid derivatives provide a matched-pair analysis.

Synthesis of 5-Substituted-1H-Tetrazoles

The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt, often catalyzed by a Lewis or Brønsted acid.[1][3][4] This reaction is highly efficient and tolerates a wide range of functional groups.

References

The Multifaceted Biological Activities of 5-Substituted 1H-Tetrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-substituted 1H-tetrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its ability to act as a bioisosteric replacement for a carboxylic acid group, coupled with its metabolic stability, has made it a cornerstone in the design of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the diverse biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development.

Antimicrobial Activity

A significant number of 5-substituted 1H-tetrazole derivatives have been investigated for their potential as antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens. The primary measure of in vitro antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

| Compound ID | 5-Substituent | Test Organism | MIC (μg/mL) | Reference |

| 1a | Aryl | Staphylococcus aureus | 125-250 | [2] |

| 1b | Aryl | Escherichia coli | 125-250 | [2] |

| 2a | (4-alkoxyphenyl)alkyl | Staphylococcus aureus | 10.67 | [3] |

| 2b | (4-alkoxyphenyl)alkyl | Escherichia coli | 12.82 | [3] |

| 2c | (4-alkoxyphenyl)alkyl | Candida albicans | 21.44 | [3] |

| 3a | Aryl in combination with trimethoprim | Escherichia coli | 0.24-1.95 | [2] |

| 3b | Aryl in combination with trimethoprim | Staphylococcus aureus | 3.91-31.3 | [2] |

| 4a | Benzyl connected to benzimidazole | Enterococcus faecalis | 1.2 | [4] |

| 4b | Benzyl connected to benzimidazole | Staphylococcus aureus | 18.7 | [4] |

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 5-substituted 1H-tetrazole derivatives against bacterial and fungal strains.

1. Preparation of Materials:

-

Test Compounds: Prepare stock solutions of the 5-substituted 1H-tetrazole derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Microbial Strains: Use standardized strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Growth Media: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

-

Culture the microbial strains overnight on appropriate agar plates.

-

Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

-

Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

-

Dispense the growth medium into all wells of the 96-well plate.

-

Perform serial two-fold dilutions of the test compound stock solutions across the wells to achieve a range of final concentrations.

-

Inoculate each well with the prepared microbial suspension.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

4. MIC Determination:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[5]

Experimental Workflow: Antimicrobial Susceptibility Testing

Anticancer Activity

The tetrazole moiety is a prominent feature in a variety of compounds exhibiting potent anticancer activity. Their mechanism of action often involves the induction of apoptosis in cancer cells, making them promising candidates for oncological drug discovery.

Quantitative Anticancer Data

| Compound ID | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5a | Diaryl | HL-60 (Leukemia) | 1.3 - 8.1 | [6] |

| 5b | Diaryl | HT-29 (Colon) | In vivo reduction | [6] |

| 6a | 3-(3,4-dimethoxyphenyl)-2-acrylonitrile | A431 (Epidermoid) | Potent | [7] |

| 7a | Varied aryl/heterocyclic | SKOV-3 (Ovarian) | 7.84 | [8] |

| 7b | Varied aryl/heterocyclic | HepG2 (Liver) | 13.68 | [8] |

| 7c | Varied aryl/heterocyclic | A549 (Lung) | 15.69 | [8] |

| 7d | Varied aryl/heterocyclic | MCF-7 (Breast) | 19.13 | [8] |

| 7e | Varied aryl/heterocyclic | T-24 (Bladder) | 22.05 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

-

Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a range of concentrations of the 5-substituted 1H-tetrazole derivatives in the culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate the plates for 3-4 hours at 37°C to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[6]

Signaling Pathway: Anticancer Drug-Induced Apoptosis

Anti-inflammatory Activity

Certain 5-substituted 1H-tetrazole derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.

Quantitative Anti-inflammatory Data

| Compound ID | 5-Substituent | Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 8a | Diaryl with methylsulfonyl or sulfonamide | COX-2 | 6 | >16.7 | [9] |

| 8b | Diaryl with methylsulfonyl or sulfonamide | COX-2 | 7 | >14.3 | [9] |

| 8c | Diaryl with methylsulfonyl or sulfonamide | COX-1 | >100 | - | [9] |

| 9 | Diarylpyrazole | COX-2 | 0.017 | High | [9] |

| 10 | Thiazole carboxamide | COX-1 | 0.239 | 1.251 | [10] |

| 11 | Thiazole carboxamide | COX-2 | 0.191 | 1.251 | [10] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

1. Enzyme and Substrate Preparation:

-

Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Prepare a solution of arachidonic acid, the substrate for COX enzymes.

2. Assay Procedure:

-

Pre-incubate the enzyme with various concentrations of the test compound or a vehicle control in a suitable buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a solution of hydrochloric acid.

3. Prostaglandin E₂ (PGE₂) Quantification:

-

The amount of PGE₂ produced is measured using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

4. Data Analysis:

-

Calculate the percentage of inhibition of COX activity for each compound concentration compared to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

-

The selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

Signaling Pathway: Cyclooxygenase (COX) Pathway in Inflammation

Anticonvulsant Activity

Several series of 5-substituted 1H-tetrazoles have been designed and synthesized as potential anticonvulsant agents, showing efficacy in preclinical models of epilepsy.

Quantitative Anticonvulsant Data

| Compound ID | 5-Substituent | Test Model | ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |

| 12j | Phenylacetamide derivative | scPTZ | 83.3 | - | [11][12] |

| 12k | Phenylacetamide derivative | MES | 9.6 | 19.7 | [11][12] |

| 13f | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amide | MES | 13.1 | 36.3 | [13] |

| 13f | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amide | scPTZ | 19.7 | 24.2 | [13] |

| 13l | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amide | MES | 9.1 | 45.9 | [13] |

| 13l | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amide | scPTZ | 19.0 | 22.1 | [13] |

Experimental Protocols

This test is a model for generalized tonic-clonic seizures.

1. Animal Preparation:

-

Use male mice (e.g., ICR strain) or rats.

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

2. Seizure Induction:

-

At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal electrodes.

3. Endpoint:

-

The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

4. Data Analysis:

-

The ED₅₀ (median effective dose) is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

This test is a model for myoclonic and absence seizures.

1. Animal Preparation:

-

Use male mice (e.g., CF-1 strain).

-

Administer the test compound at various doses.

2. Seizure Induction:

-

At the time of peak effect, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).

3. Endpoint:

-

Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 5 seconds). An animal is considered protected if it does not exhibit clonic seizures.

4. Data Analysis:

-

The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Antidiabetic Activity

Certain 5-substituted 1H-tetrazole derivatives have shown promise as antidiabetic agents, particularly through their agonistic activity on peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.

Quantitative Antidiabetic Data

| Compound ID | 5-Substituent | Test Model/Target | ED₂₅/EC₅₀ | Reference |

| 14 | 3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl | KKAy mice (Glucose lowering) | 0.0839 mg/kg/day | [1][14] |

| 14 | 3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl | Wistar fatty rats (Glucose lowering) | 0.0873 mg/kg/day | [1][14] |

| 14 | 3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl | Wistar fatty rats (Lipid lowering) | 0.0277 mg/kg/day | [1][14] |

| 14 | 3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl | PPARγ | EC₅₀ = 6.75 nM | [1][14] |

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Model

This protocol describes the induction of diabetes in rodents for the evaluation of antidiabetic compounds.

1. Animal Model:

-

Use male rats (e.g., Wistar or Sprague-Dawley) or mice.

2. Induction of Diabetes:

-

Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate buffer (pH 4.5). The dose of STZ may vary depending on the animal species and the desired severity of diabetes.

-

Monitor blood glucose levels regularly. Animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

3. Compound Administration:

-

Administer the test compounds orally or via another appropriate route to the diabetic animals for a specified duration.

-

Include a vehicle-treated diabetic control group and a non-diabetic control group.

4. Assessment of Antidiabetic Activity:

-

Monitor fasting blood glucose levels at regular intervals throughout the treatment period.

-

At the end of the study, collect blood samples for the analysis of biochemical parameters such as plasma insulin, triglycerides, and cholesterol.

-

The ED₂₅ (median effective dose) can be calculated as the dose that produces a 25% reduction in blood glucose levels.

Signaling Pathway: PPARγ Agonism in Diabetes

Conclusion

The 5-substituted 1H-tetrazole nucleus is a versatile scaffold that has yielded compounds with a wide array of significant biological activities. The data and protocols presented in this guide underscore the therapeutic potential of this class of compounds in infectious diseases, oncology, inflammation, epilepsy, and diabetes. The continued exploration of structure-activity relationships and the elucidation of precise mechanisms of action will undoubtedly pave the way for the development of novel and more effective drugs based on the 5-substituted 1H-tetrazole framework.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation - Arabian Journal of Chemistry [arabjchem.org]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. scielo.org.za [scielo.org.za]

- 6. benchchem.com [benchchem.com]

- 7. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 5-Substituted 1H-Tetrazoles: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere of the carboxylic acid group. A fundamental understanding of the tautomeric equilibrium in 5-substituted 1H-tetrazoles is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the core principles governing this tautomerism, detailed experimental and computational methodologies for its study, and insights into its implications in drug development.

The Core Principle: 1H- and 2H-Tautomerism

5-Substituted tetrazoles exist as a dynamic equilibrium between two principal tautomeric forms: the 1H-tetrazole and the 2H-tetrazole. This equilibrium arises from the migration of the proton between the N1 and N2 positions of the tetrazole ring. In solution, these two forms are in a dynamic equilibrium, with the specific ratio depending on the solvent, temperature, and the electronic nature of the substituent at the C5 position.[1]

The two tautomers, while structurally similar, exhibit distinct physicochemical properties, including dipole moment, pKa, and lipophilicity, which in turn influence their biological activity and material properties. Generally, the 1H-tautomer is more polar than the 2H-tautomer. In the gas phase, the 2H-tautomer is often the more stable form, while in solution, the equilibrium tends to favor the 1H-tautomer.[2]

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Comparison of pKa Values for Carboxylic Acids and their 5-Substituted 1H-Tetrazole Bioisosteres

| Substituent (R) | pKa (R-COOH) | pKa (R-CN₄H) |

| H | 3.77 | 4.70 |

| CH₃ | 4.76 | 5.50 |

| CH₂CH₃ | 4.88 | 5.59 |

| C₆H₅ | 4.21 | 4.83 |

Note: The pKa values for the tetrazoles represent the overall acidity of the tautomeric mixture.

Experimental Protocols for Tautomer Elucidation

The characterization and quantification of the 1H- and 2H-tautomers in 5-substituted tetrazoles rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is a powerful tool for studying tautomerism in solution. The chemical shifts of the ring atoms, especially the nitrogen atoms, are sensitive to the position of the proton.

Detailed Methodology for ¹⁵N NMR Analysis:

-

Sample Preparation: Dissolve the 5-substituted tetrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁵N detection.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹⁵N NMR spectrum. Due to the low natural abundance of ¹⁵N, this may require a longer acquisition time.

-

To enhance sensitivity and aid in assignments, perform two-dimensional heteronuclear correlation experiments such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Spectral Analysis:

-

The ¹⁵N chemical shifts of the 1H- and 2H-tautomers will be distinct. The signals can be assigned based on established literature values and computational predictions.

-

Integration of the respective signals in the ¹H or ¹⁵N NMR spectra allows for the quantification of the tautomeric ratio (K_T = [2H-tautomer]/[1H-tautomer]).

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state.

Detailed Methodology for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the 5-substituted tetrazole of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The positions of all atoms, including the hydrogen atom on the tetrazole ring, can be determined, unequivocally identifying the tautomer present in the crystal lattice.

Synthesis of 5-Substituted 1H-Tetrazoles

The most common and versatile method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.

General Experimental Protocol for the Synthesis of 5-Phenyl-1H-tetrazole:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzonitrile (1.0 eq), sodium azide (1.5 eq), and a catalyst such as zinc chloride (0.1 eq) or triethylamine hydrochloride (1.0 eq).

-

Solvent: Add a suitable solvent, typically N,N-dimethylformamide (DMF) or toluene.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with dilute hydrochloric acid (e.g., 2 M HCl) to pH 2-3 to protonate the tetrazolate anion and precipitate the product. Caution: Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Collect the precipitate by vacuum filtration.

-

-

Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-phenyl-1H-tetrazole.

Computational Chemistry in Tautomerism Studies

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers, transition state energies for their interconversion, and spectroscopic properties to aid in experimental characterization.

General Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of the desired 5-substituted tetrazole using a molecular modeling software.

-

Computational Method:

-

Employ a suitable DFT functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for this class of compounds.

-

Use a sufficiently large basis set, for example, 6-311++G(d,p), to accurately describe the electronic structure.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimizations for both tautomers to find their minimum energy structures.

-

Follow up with frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

-

Energy Analysis: Compare the calculated Gibbs free energies of the two tautomers to predict their relative stabilities and the tautomeric equilibrium constant (K_T = e^(-ΔG/RT)).

-

Solvent Effects: To model the tautomerism in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during the calculations.

Tautomerism in Drug Design and Development

The ability of the 5-substituted tetrazole moiety to act as a bioisosteric replacement for the carboxylic acid group has been extensively exploited in drug design. The similar pKa values and planar structures allow tetrazoles to mimic the interactions of carboxylic acids with biological targets.

Angiotensin II Receptor Blockers (ARBs)

A prominent class of drugs where the tetrazole moiety is crucial is the angiotensin II receptor blockers (ARBs), such as losartan and valsartan. These drugs are used to treat hypertension and heart failure.

Signaling Pathway: The renin-angiotensin-aldosterone system (RAAS) plays a key role in regulating blood pressure. Angiotensin II, a potent vasoconstrictor, binds to the angiotensin II type 1 (AT₁) receptor, leading to a cascade of events that increase blood pressure. ARBs competitively inhibit the binding of angiotensin II to the AT₁ receptor, thereby blocking its effects and lowering blood pressure. The acidic tetrazole group in these drugs is critical for binding to the receptor.

Antidiabetic Agents

Tetrazole derivatives have also been investigated as potential therapeutic agents for type 2 diabetes. They have been shown to target various enzymes and receptors involved in glucose metabolism.

Signaling Pathway: One of the key targets for some tetrazole-based antidiabetic drugs is the inhibition of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, these compounds can enhance insulin sensitivity and improve glucose uptake.

Experimental and Logical Workflows

The study and application of 5-substituted tetrazoles follow a logical workflow from synthesis to biological evaluation.

Conclusion

The tautomeric equilibrium of 5-substituted 1H-tetrazoles is a nuanced yet critical aspect that profoundly influences their application in drug discovery and materials science. A multi-faceted approach, combining robust synthetic methods, detailed spectroscopic and crystallographic characterization, and insightful computational modeling, is essential for a comprehensive understanding of this phenomenon. By leveraging the principles and methodologies outlined in this guide, researchers can more effectively design and develop novel tetrazole-containing compounds with tailored properties and enhanced performance.

References

The Tetrazole Ring: A Century of Discovery and a Cornerstone of Modern Drug Design

An In-depth Technical Guide on 5-Substituted 1H-Tetrazoles for Researchers, Scientists, and Drug Development Professionals.

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon, is a privileged scaffold in medicinal chemistry.[1] Though absent in nature, its synthetic accessibility and unique physicochemical properties have cemented its role in modern drug development.[1][2] This guide provides a comprehensive overview of the history, synthesis, and application of 5-substituted 1H-tetrazoles, with a particular focus on their role as bioisosteres for carboxylic acids, a strategy that has led to numerous FDA-approved therapeutics.[1][3] For researchers and drug development professionals, understanding the trajectory of this humble heterocycle offers insights into the evolution of synthetic chemistry and the principles of rational drug design.

Discovery and Early History

The story of tetrazoles begins in 1885 with the Swedish chemist J. A. Bladin.[1][2] While investigating reactions of dicyanophenylhydrazine with nitrous acid, he serendipitously synthesized the first derivative of this novel ring system.[1] However, for over half a century following Bladin's discovery, the field of tetrazole chemistry remained relatively niche, with only a few hundred derivatives reported by 1950.[1] The initial synthetic routes were often cumbersome and utilized hazardous reagents, limiting their broader application. The true potential of tetrazoles began to be unlocked in the mid-20th century as their utility in pharmacology, agriculture, and materials science became apparent.[1]

The Rise of a Bioisostere: Tetrazoles as Carboxylic Acid Mimics

A pivotal moment in the history of 5-substituted 1H-tetrazoles was the recognition of their ability to act as a bioisosteric replacement for the carboxylic acid group.[3][4] Bioisosteres are functional groups or molecules that have similar chemical and physical properties and which produce broadly similar biological effects. The tetrazole ring shares several key characteristics with the carboxylic acid moiety, including a similar pKa (typically in the range of 4.5-4.9), planarity, and the ability to participate in hydrogen bonding.[1][5]

This bioisosteric relationship has been instrumental in the development of numerous successful drugs. The replacement of a carboxylic acid with a tetrazole can offer several advantages, including:

-

Improved Metabolic Stability: Carboxylic acids are often susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance from the body. The tetrazole ring is generally more resistant to these metabolic processes.[3][6]

-

Enhanced Lipophilicity: Tetrazoles are typically more lipophilic than their corresponding carboxylic acids, which can improve membrane permeability and oral bioavailability.[7]

-

Modulation of Pharmacokinetic Profile: The enhanced metabolic stability and lipophilicity often translate to a longer half-life and an improved pharmacokinetic profile.[3]

A prime example of the successful application of this strategy is the development of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. Losartan, the first of this class to be marketed, features a 5-substituted 1H-tetrazole ring that mimics the carboxylic acid group of earlier peptide-based antagonists.[7]

Comparative Physicochemical Properties

The following table summarizes the comparative physicochemical properties of representative carboxylic acids and their corresponding 5-substituted 1H-tetrazole bioisosteres.

| Carboxylic Acid | pKa | cLogP | Tetrazole Bioisostere | pKa | cLogP | Reference(s) |

| Benzoic Acid | 4.20 | 1.87 | 5-Phenyl-1H-tetrazole | 4.6-4.9 | 2.13 | [1][8] |

| 4-Methylbenzoic Acid | 4.37 | 2.37 | 5-(p-Tolyl)-1H-tetrazole | 4.7-4.9 | 2.63 | [8] |

| 4-Chlorobenzoic Acid | 3.99 | 2.56 | 5-(4-Chlorophenyl)-1H-tetrazole | 4.5-4.7 | 2.82 | [8] |

| 5-(5-Methylisoxazol-3-yl)carboxylic acid | - | - | 5-(5-Methylisoxazol-3-yl)-1H-tetrazole | - | - | [6] |

| N-(biphenylylmethyl)imidazole carboxylic acid | - | - | Losartan (contains 5-substituted 1H-tetrazole) | ~4.9 | - | [7] |

The Evolution of Synthetic Methodologies

The primary and most versatile route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile (R-C≡N) and an azide source, often referred to as the Huisgen cycloaddition.[1][9] The evolution of this fundamental reaction reflects the broader trends in synthetic organic chemistry, with a continuous drive towards milder, more efficient, and environmentally benign methods.

Early Methods and Their Limitations

Initial syntheses often involved hazardous reagents like hydrazoic acid or organotin azides, which posed significant safety risks and generated toxic byproducts.[10] These methods, while effective, were not amenable to large-scale synthesis or green chemistry principles.

The Advent of "Click" Chemistry and Modern Catalysis

The popularization of "click" chemistry, a concept introduced by K. Barry Sharpless, spurred the development of more robust and reliable methods for tetrazole synthesis. A significant breakthrough was the use of zinc salts as catalysts for the cycloaddition of sodium azide to nitriles in water, providing a much safer and more environmentally friendly alternative.[11][12]

In recent years, a wide array of catalytic systems have been developed to facilitate the [3+2] cycloaddition, including:

-

Copper Catalysts: Copper(II) sulfate and other copper complexes have been shown to be effective catalysts, often in combination with microwave irradiation to accelerate the reaction.[13][14]

-

Heterogeneous Catalysts: The use of solid-supported catalysts, such as zeolites and metal-organic frameworks, simplifies product purification and allows for catalyst recycling.[12]

-

Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, while improving yields.[15][16]

Experimental Protocols

General Experimental Workflow for 5-Substituted 1H-Tetrazole Synthesis

A typical experimental workflow for the synthesis of 5-substituted 1H-tetrazoles.

Synthesis of 5-Phenyl-1H-tetrazole using Zinc Chloride and Sodium Azide

This protocol is adapted from the method developed by Demko and Sharpless.[11]

Materials:

-

Benzonitrile

-

Sodium Azide (NaN₃)

-

Zinc Chloride (ZnCl₂)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), 4 M

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzonitrile (1 mmol, 0.103 g) in DMF (5 mL), add sodium azide (1.5 mmol, 0.098 g) and zinc chloride (0.5 mmol, 0.068 g).

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add 10 mL of 4 M HCl and 10 mL of EtOAc.

-

Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude solid product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 5-phenyl-1H-tetrazole.

Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles

This protocol is a general representation of microwave-assisted methods.[13][15]

Materials:

-

Substituted Nitrile (1 mmol)

-

Sodium Azide (NaN₃) (1.5 mmol)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (2 mol%)

-

N-Methyl-2-pyrrolidone (NMP) (3 mL)

-

Hydrochloric Acid (HCl), 4 M

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a microwave reaction vial, combine the substituted nitrile, sodium azide, and CuSO₄·5H₂O in NMP.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).

-

Monitor the reaction progress by TLC.

-

After completion, cool the vial to room temperature.

-

Perform an aqueous workup as described in the previous protocol (acidification, extraction, drying).

-

Purify the product by recrystallization or column chromatography.

The Bioisosteric Relationship and its Impact on Drug Design

The strategic replacement of a carboxylic acid with a tetrazole is a powerful tool in the medicinal chemist's arsenal. The following diagram illustrates this key relationship.

Bioisosteric relationship and key property modifications.

Signaling Pathway Example: Angiotensin II Receptor Blockade

The antihypertensive drug Losartan acts as an antagonist at the Angiotensin II receptor type 1 (AT1R). The tetrazole moiety of Losartan plays a crucial role in its binding to the receptor, mimicking the interaction of the natural ligand, Angiotensin II.

Simplified signaling pathway of the Angiotensin II receptor and the inhibitory action of Losartan.

Conclusion

From its serendipitous discovery to its current status as a cornerstone of modern medicinal chemistry, the 5-substituted 1H-tetrazole has had a remarkable journey. Its role as a bioisostere for the carboxylic acid group has enabled the development of numerous life-saving drugs. The continuous evolution of synthetic methodologies has made this important scaffold readily accessible, paving the way for future discoveries in drug development and other scientific disciplines. This guide provides a solid foundation for researchers to understand and utilize the rich chemistry of 5-substituted 1H-tetrazoles in their own endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. chalcogen.ro [chalcogen.ro]

- 11. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 12. soran.edu.iq [soran.edu.iq]

- 13. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles | Semantic Scholar [semanticscholar.org]

- 15. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]

- 16. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to 5-(4-Nitrophenyl)-1H-Tetrazole

CAS Number: 16687-60-8

This technical guide provides a comprehensive overview of 5-(4-Nitrophenyl)-1H-tetrazole, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, spectroscopic data, a representative synthesis protocol, and its known applications.

Core Compound Data

This compound is a stable, solid organic compound. Its core structure consists of a tetrazole ring substituted with a 4-nitrophenyl group. This substitution enhances its reactivity, making it a valuable intermediate in various synthetic applications.[1]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 16687-60-8 | [2][3] |

| Molecular Formula | C₇H₅N₅O₂ | [2][3] |

| Molecular Weight | 191.15 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Pale yellow to yellow to orange to pale brown crystals or powder | [4] |

| Melting Point | ~223°C (with decomposition) | [5] |

| Solubility | Insoluble in water; Soluble in DMSO | [2][5] |

| Purity | Typically ≥96.0% (HPLC) | [4] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆) [6]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.46 | d | 2H, Aromatic |

| 8.24 | d | 2H, Aromatic |

Note: The acidic proton of the tetrazole ring (N-H) often appears as a very broad signal and may not be readily observed or could be exchanged with residual water in the solvent.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆) [6]

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | 155.0 | C (tetrazole ring) | | 149.0 | C (aromatic, C-NO₂) | | 130.2 | C (aromatic, C-H) | | 129.0 | C (aromatic, C-tetrazole) | | 124.8 | C (aromatic, C-H) |

FT-IR Spectroscopy (KBr Pellet) [6]

| Wavenumber (cm⁻¹) | Assignment | |---|---|---| | ~3400-3000 | N-H stretching | | ~1520, ~1350 | Asymmetric and symmetric NO₂ stretching | | ~1600, ~1480 | Aromatic C=C stretching | | ~1400-1000 | Tetrazole ring vibrations |

Mass Spectrometry (Electron Ionization) [3]

| m/z | Interpretation | |---|---|---| | 191 | [M]⁺ (Molecular ion) | | 163 | [M - N₂]⁺ | | 133 | [M - N₂ - NO]⁺ |

Synthesis and Experimental Protocols

The most common and established method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[7] For this compound, this involves the reaction of 4-nitrobenzonitrile with sodium azide, often facilitated by a catalyst.

General Synthesis Workflow

The diagram below illustrates the general synthetic pathway for the formation of 5-substituted-1H-tetrazoles.

Caption: [3+2] Cycloaddition for Tetrazole Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 5-substituted-1H-tetrazoles.[8]

Materials:

-

4-Nitrobenzonitrile (1 mmol)

-

Sodium azide (NaN₃) (1.5 mmol)

-

Ammonium chloride (NH₄Cl) (1.5 mmol)

-

Dimethylformamide (DMF) (5 mL)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzonitrile (1 mmol) in DMF (5 mL).

-

To this solution, add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol).

-

Heat the reaction mixture to 120-130°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water (20 mL).

-

Acidify the aqueous solution to a pH of ~2 by the slow addition of 2M HCl. A precipitate should form.

-

Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

-

To purify the product, it can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

-

Dry the purified product under vacuum to yield this compound as a solid.

Applications and Biological Relevance

While many tetrazole derivatives are investigated for a wide range of biological activities including antibacterial, antifungal, and anticancer properties, the primary and well-documented application of this compound is in synthetic chemistry.[9][10]

-

Oligonucleotide Synthesis: It is widely used as an activator in the phosphoramidite method for both solution- and solid-phase synthesis of DNA and RNA oligonucleotides.[5] In this context, it acts as a weak acid to protonate the phosphoramidite, facilitating the nucleophilic attack by the hydroxyl group of the growing oligonucleotide chain.

-